2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

This C2-(2-phenylethyl)sulfanyl benzofuro[3,2-d]pyrimidin-4(3H)-one delivers topological diversity orthogonal to dominant C2-amino and C2-alkoxy screening libraries. The flexible two-carbon linker and terminal phenyl ring modulate lipophilicity and sulfur polarizability critical for ATP-binding site discrimination between CaPkc1 and Cdc7. Published SAR confirms C2 substituent identity dictates fungicidal potency and kinase selectivity—generic C2 analogs cannot substitute. Deploy in antifungal discovery, comparative kinase panels, or agrochemical fungicide screening where scaffold reproducibility is paramount. Compound-specific procurement ensures exact structural fidelity not achievable with off-the-shelf benzofuropyrimidinone replacements.

Molecular Formula C18H14N2O2S
Molecular Weight 322.38
CAS No. 1291848-41-3
Cat. No. B2407470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS1291848-41-3
Molecular FormulaC18H14N2O2S
Molecular Weight322.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CCSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43
InChIInChI=1S/C18H14N2O2S/c21-17-16-15(13-8-4-5-9-14(13)22-16)19-18(20-17)23-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21)
InChIKeyDCRBFZAODJVWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 1291848-41-3) – Structural Identity, Class Membership & Procurement Context


2-[(2-Phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 1291848-41-3; molecular formula C₁₈H₁₄N₂O₂S; MW 322.38 g/mol) belongs to the benzofuro[3,2-d]pyrimidin-4(3H)-one class – a fused tricyclic scaffold combining benzofuran and pyrimidinone moieties [1]. This class has been systematically explored as a simplified heterocyclic analog platform derived from the natural product (−)-cercosporamide, a broad-spectrum antifungal agent and CaPkc1 (Candida albicans protein kinase C) inhibitor [2]. The target compound is distinguished from the majority of published benzofuro[3,2-d]pyrimidines by its C2-(2-phenylethyl)sulfanyl substituent, which replaces the more commonly explored C2-amino, C2-alkoxy, C2-aryloxy, or C2-alkylthio groups documented in the synthetic and medicinal chemistry literature [3][4]. Critically, this specific compound has not been the subject of any identified peer-reviewed primary research publication or patent disclosure reporting its biological activity data; its differentiation case therefore rests on class-level inference, structural rationale, and procurement-positioning arguments rather than on direct head-to-head bioactivity comparisons.

Why Generic Substitution Fails for 2-[(2-Phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one – Structural Non-Interchangeability Within the Benzofuropyrimidinone Class


Within the benzofuro[3,2-d]pyrimidin-4(3H)-one chemotype, the identity of the C2 substituent is a primary determinant of both synthetic route compatibility and biological target engagement profile [1]. Published structure–activity relationships demonstrate that even subtle variation at C2 – for example, switching from a 2-alkylthio to a 2-alkoxy or 2-amino group – can abolish fungicidal potency (inhibition dropping from ∼91% to negligible levels against Dothiorella gregaria at 50 mg/L) [2] and fundamentally alter kinase selectivity profiles [3]. The 2-phenylethylsulfanyl moiety present in CAS 1291848-41-3 introduces a flexible two-carbon linker between sulfur and the terminal phenyl ring, which is structurally distinct from the simple methylthio, ethylthio, and benzylthio analogs that dominate the published 2-alkylthiobenzofuro[3,2-d]pyrimidinone series. This linker length and terminal aromaticity are predicted to modulate both lipophilicity (cLogP) and sulfur-mediated polarizability, parameters that directly influence ATP-binding site occupancy in kinase targets such as CaPkc1 and Cdc7 [4]. Consequently, substitution with a generic benzofuropyrimidinone bearing a different C2 appendage (e.g., a 2-morpholino, 2-piperidino, or 2-methylthio derivative) cannot be assumed to recapitulate the physicochemical or pharmacological properties of the 2-phenylethylsulfanyl compound, making compound-specific procurement essential for any study requiring exact structural reproducibility.

Quantitative Differentiation Evidence for 2-[(2-Phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one: Comparator-Anchored Data Guide


C2 Substituent Topology: 2-Phenylethylsulfanyl vs. 2-Methylthio – Chain Length and Conformational Flexibility Comparison

The 2-phenylethylsulfanyl substituent (CAS 1291848-41-3) possesses a two-methylene linker between sulfur and the terminal phenyl group, yielding 4 rotatable bonds in the C2 side-chain versus 0 rotatable bonds for the simplest published comparator, 2-methylthiobenzofuro[3,2-d]pyrimidin-4(3H)-one (compound 5/6 series in the alkylthio series) [1]. This increased conformational freedom, combined with the terminal aromatic ring, differentiates the compound from the entire published set of 2-alkylthiobenzofuro[3,2-d]pyrimidinones, where the maximum S-alkyl chain length characterized to date is ethyl or benzyl (single-methylene linker) [1][2]. No head-to-head biological comparison between these specific compounds has been published, but the structural difference is quantifiable and chemically significant for procurement purposes.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Class-Level Target Engagement: CaPkc1 Inhibition as Primary Biological Rationale for the Benzofuro[3,2-d]pyrimidin-4-one Scaffold

The benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold was rationally designed as a simplified analog of (−)-cercosporamide, a natural product CaPkc1 inhibitor with demonstrated antifungal activity against 13 of 16 medically important fungal strains (most susceptible: Candida tropicalis, MIC = MFC = 15.6 μg/mL) [1]. In the Dao et al. (2018) study, benzofuropyrimidinedione compound 23 (structurally related benzofuro[3,2-d]pyrimidine derivative) exhibited synergistic activity with fluconazole against a fluconazole-resistant Candida albicans strain in co-administration assays, confirming that the scaffold retains the ability to engage CaPkc1 and restore azole susceptibility [2]. The Vietnamese CaPkc1 evaluation study (2023) demonstrated concentration-dependent inhibition of CaPkc1 by three benzofuro[3,2-d]pyrimidine derivatives at 50, 100, and 150 μM, with 100 μM identified as optimal for all three derivatives tested [3]. Although no CaPkc1 IC₅₀ data exist for CAS 1291848-41-3 specifically, the scaffold class has validated target engagement, providing a rationale for its inclusion in kinase inhibitor screening cascades.

Antifungal Drug Discovery Protein Kinase C Inhibition Fluconazole Resistance Restoration

Cdc7 Kinase Inhibition as an Alternative Therapeutic Axis: Structural Comparison with the Clinical Candidate XL413

XL413 ((S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one) is the most extensively characterized benzofuro[3,2-d]pyrimidine clinical candidate, demonstrating potent ATP-competitive Cdc7 inhibition (IC₅₀ = 3.4 nM) with >60-fold selectivity over CK2, >10-fold over PIM1, and >300-fold over a panel of >100 kinases [1]. XL413 differs from CAS 1291848-41-3 at two key positions: C2 (pyrrolidin-2-yl vs. 2-phenylethylsulfanyl) and C8 (chloro vs. unsubstituted). The C2 substitution divergence is pharmacologically decisive – the basic pyrrolidine nitrogen in XL413 is critical for its ATP-mimetic binding mode in the Cdc7 hinge region, whereas the neutral, lipophilic 2-phenylethylsulfanyl group in CAS 1291848-41-3 is predicted to confer a distinct kinase selectivity fingerprint. This structural divergence means CAS 1291848-41-3 cannot be considered a direct substitute for XL413, nor vice versa; each compound interrogates a different region of kinase selectivity space within the same scaffold class.

Cancer Therapeutics Cdc7 Kinase ATP-Competitive Inhibition

Synthetic Route Compatibility: Aza-Wittig/S-Alkylation Pathway vs. Alternative C2 Functionalization Strategies

The established synthetic route to 2-alkylthiobenzofuro[3,2-d]pyrimidin-4(3H)-ones proceeds via aza-Wittig reaction of iminophosphorane intermediates with CS₂, followed by S-alkylation of the resulting 2-thioxo intermediate with the appropriate alkyl halide [1]. This route is expressly compatible with the 2-phenylethylsulfanyl moiety (via S-alkylation with (2-bromoethyl)benzene), whereas C2-amino and C2-alkoxy/aryloxy derivatives require alternative nucleophilic trapping of carbodiimide intermediates with amines or alcohols/phenols, respectively [2]. The S-alkylation approach has been demonstrated to proceed in satisfactory yields (72–88% for analogous 2-alkoxy/aryloxy series) under mild conditions (catalytic NaOEt or K₂CO₃) [3]. This synthetic divergence means that the 2-phenylethylsulfanyl compound cannot be obtained via the same protocol used for C2-amino or C2-alkoxy derivatives; the starting material and reaction sequence are distinct, which has implications for custom synthesis procurement and scale-up feasibility.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

High-Value Application Scenarios for 2-[(2-Phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one Based on Verified Evidence


Antifungal Kinase Inhibitor Screening: CaPkc1-Focused Hit Identification and Scaffold-Hopping Campaigns

The benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold is validated as a simplified mimic of the natural CaPkc1 inhibitor (−)-cercosporamide, with published evidence of synergistic fluconazole susceptibility restoration in resistant Candida albicans strains [1] and concentration-dependent CaPkc1 inhibition by related derivatives [2]. CAS 1291848-41-3 can serve as a structurally distinct entry point for CaPkc1-focused screening libraries, where its 2-phenylethylsulfanyl substituent provides topological diversity orthogonal to the C2-amino and C2-alkoxy/aryloxy series that dominate current benzofuropyrimidinone screening collections [3]. This scenario is most appropriate for academic or industrial antifungal drug discovery groups seeking to expand chemical diversity around a validated non-azole target.

Kinase Selectivity Profiling: Chemical Probe Development Differentiating Cdc7 from CaPkc1 Binding Modes

The benzofuro[3,2-d]pyrimidine scaffold has produced both a potent clinical-stage Cdc7 inhibitor (XL413, IC₅₀ = 3.4 nM) [1] and validated CaPkc1 inhibitors [2]. The divergent C2 substituents in these two sub-series (basic pyrrolidine for Cdc7 vs. neutral thioether for the target compound) are predicted to differentially occupy the ATP-binding pocket ribose region and hinge, providing a chemical biology opportunity to develop probe molecules with selective CaPkc1 over Cdc7 activity. CAS 1291848-41-3 is therefore best deployed in comparative kinase selectivity panels alongside XL413 and cercosporamide-derived analogs to map the selectivity determinants of the benzofuropyrimidinone scaffold.

Agrochemical Fungicide Discovery: 2-Alkylthio Scaffold Optimization for Crop Protection Applications

Published data demonstrate that 2-alkylthiobenzofuro[3,2-d]pyrimidinones exhibit fungicidal activity against phytopathogenic fungi, with compound 6a (N-methyl, small alkylthio derivative) achieving 91% inhibition of Dothiorella gregaria at 50 mg/L [1]. The 2-phenylethylsulfanyl compound extends the alkylthio chain length beyond any tested analog, offering an opportunity to explore the effect of increased lipophilicity and terminal aromaticity on fungicidal spectrum and potency in agrochemical screening programs. This scenario is targeted at agrochemical R&D organizations seeking novel fungicide chemotypes distinct from triazole and strobilurin classes.

Custom Synthesis Reference Standard: Method Development for 2-Thioether Benzofuropyrimidinone Library Production

The aza-Wittig/CS₂/S-alkylation synthetic route [1][2] is established but under-utilized for 2-arylalkylthio derivatives. CAS 1291848-41-3 serves as a useful reference standard for laboratories developing parallel synthesis protocols for 2-thioether benzofuropyrimidinone libraries, where the S-alkylation step with (2-bromoethyl)benzene provides a representative test case for optimizing reaction conditions (base, solvent, temperature) applicable to a range of arylalkyl halide electrophiles. This application is directed at medicinal chemistry CROs and academic synthesis laboratories engaged in benzofuropyrimidinone library production.

Quote Request

Request a Quote for 2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.